molecular formula C11H7F4N3O2 B10903521 1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole

1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B10903521
M. Wt: 289.19 g/mol
InChI Key: MDOWGAXMOHEJHW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with fluoro, nitro, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Pyrazole Formation: Cyclization reactions to form the pyrazole ring.

    Substitution Reactions: Introduction of methyl and trifluoromethyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and molecular pathways.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to its observed effects.

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Another pyrazole derivative with unique properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H7F4N3O2

Molecular Weight

289.19 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H7F4N3O2/c1-6-5-17(16-10(6)11(13,14)15)9-3-2-7(18(19)20)4-8(9)12/h2-5H,1H3

InChI Key

MDOWGAXMOHEJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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